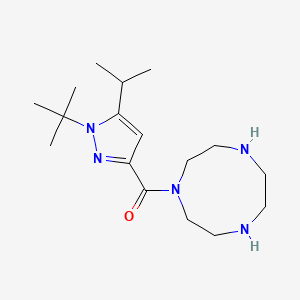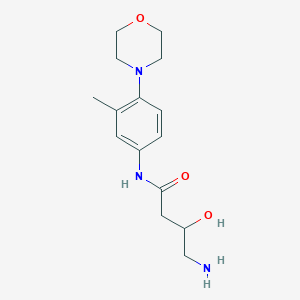
(1-Tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone, commonly known as TTPM, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. TTPM is a heterocyclic compound that is formed by the reaction of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde and 1,4,7-triazonane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
TTPM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TTPM has been shown to possess anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, TTPM has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, TTPM has been employed as a ligand for various metal catalysts, leading to improved catalytic performance.
Wirkmechanismus
The mechanism of action of TTPM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, TTPM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease. TTPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TTPM has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, TTPM has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various fungi and bacteria. In materials science, TTPM has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and mechanical strength. In catalysis, TTPM has been shown to improve the efficiency of various metal catalysts, leading to improved yields and selectivities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TTPM is its high yield and cost-effectiveness, making it a suitable compound for large-scale synthesis and screening studies. TTPM is also relatively stable and can be stored for extended periods without significant degradation. However, TTPM can be difficult to handle due to its low solubility in common solvents, which can limit its use in certain applications. Additionally, the mechanism of action of TTPM is not fully understood, which can make it challenging to optimize its use in specific applications.
Zukünftige Richtungen
There are several future directions for the research and development of TTPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of TTPM and identify potential drug targets for the treatment of various diseases. In materials science, TTPM can be further explored as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, TTPM can be used to develop new metal catalysts with improved performance and selectivity. Overall, TTPM has significant potential for a wide range of applications and is likely to continue to be an area of active research in the future.
Synthesemethoden
The synthesis of TTPM involves the reaction of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde and 1,4,7-triazonane-1-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of TTPM is typically high, making it a cost-effective compound for research purposes.
Eigenschaften
IUPAC Name |
(1-tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O/c1-13(2)15-12-14(20-22(15)17(3,4)5)16(23)21-10-8-18-6-7-19-9-11-21/h12-13,18-19H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODIVWCZKWMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)(C)C)C(=O)N2CCNCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine](/img/structure/B7439307.png)
![(3aR,6aR)-N-(6-amino-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7439311.png)

![(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone](/img/structure/B7439332.png)
![4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole](/img/structure/B7439340.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)
![2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
![3-[4-(6,6-Dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)phenyl]-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B7439361.png)
![5-(6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B7439365.png)
![2-(3-amino-2-oxoazepan-1-yl)-N-[2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7439377.png)
![methyl (E)-4-[[2-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]but-2-enoate](/img/structure/B7439379.png)
![[5-[4-(trifluoromethylsulfinyl)phenyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7439387.png)